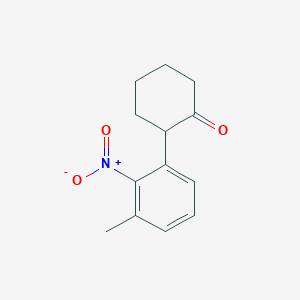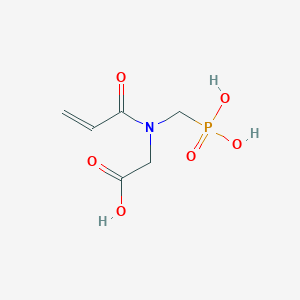
Tetracosa-5,9,15-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosa-5,9,15-trienoic acid: is a long-chain polyunsaturated fatty acid with the molecular formula C24H40O2. It is characterized by three double bonds located at the 5th, 9th, and 15th positions of the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetracosa-5,9,15-trienoic acid can be achieved through several methods. One common approach involves the use of cross-cyclomagnesiation of 1,2-dienes. This method employs a catalyst such as Cp2TiCl2 and reagents like EtMgBr in the presence of magnesium metal . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the methylation of conjugated dienoic and trienoic fatty acids. Methods such as the BF3/MeOH (boron trifluoride/methanol) method are preferred due to their efficiency in preventing artificial isomerization and byproduct formation . This method is applicable to both food and biological samples, making it versatile for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Tetracosa-5,9,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds and the length of the carbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). These reactions typically occur under mild conditions to prevent over-oxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to single bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) can occur at the double bond sites.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction results in saturated fatty acids.
Aplicaciones Científicas De Investigación
Tetracosa-5,9,15-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying cell membrane dynamics and lipid metabolism.
Medicine: Research has shown potential antitumor, antiviral, and antibacterial activities. Its ability to inhibit enzymes like topoisomerases makes it a candidate for cancer therapy.
Industry: It is used in the production of bioactive compounds and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of tetracosa-5,9,15-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also targets enzymes involved in lipid metabolism and cell cycle regulation, such as topoisomerases, which play a crucial role in DNA replication and repair .
Comparación Con Compuestos Similares
α-Linolenic acid (C183): A shorter chain polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Eicosapentaenoic acid (C205): A polyunsaturated fatty acid with five double bonds, commonly found in fish oils.
Docosahexaenoic acid (C226): A long-chain polyunsaturated fatty acid with six double bonds, also found in fish oils.
Uniqueness: Tetracosa-5,9,15-trienoic acid is unique due to its longer carbon chain and specific positioning of double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
868657-19-6 |
|---|---|
Fórmula molecular |
C24H42O2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
tetracosa-5,9,15-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16,19-20H,2-8,11-14,17-18,21-23H2,1H3,(H,25,26) |
Clave InChI |
GOSJPXIZRFDKRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCC=CCCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


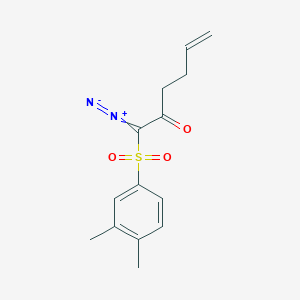

![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)

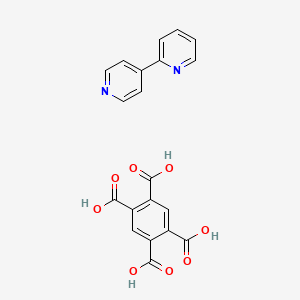

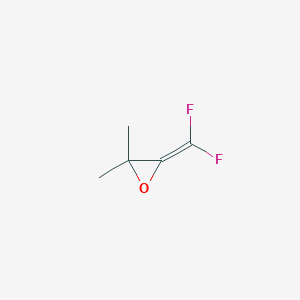
![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)

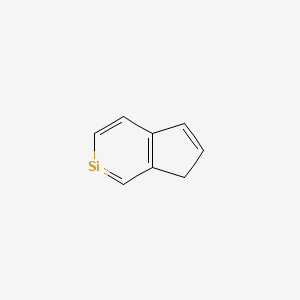
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)

